molecular formula C18H16N2O B7519388 N-Methyl-N-benzylquinoline-8-carboxamide

N-Methyl-N-benzylquinoline-8-carboxamide

Cat. No. B7519388
M. Wt: 276.3 g/mol
InChI Key: AOMPGEOHJBBRNJ-UHFFFAOYSA-N
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Description

N-Methyl-N-benzylquinoline-8-carboxamide (MBQ) is a synthetic compound that is widely used in scientific research for its unique properties. It is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

N-Methyl-N-benzylquinoline-8-carboxamide binds to zinc ions through its carbonyl and nitrogen atoms, forming a stable complex. The resulting complex emits fluorescence, which can be detected using spectroscopic techniques. N-Methyl-N-benzylquinoline-8-carboxamide has also been shown to bind to GPCRs, affecting their conformation and signaling.
Biochemical and Physiological Effects:
N-Methyl-N-benzylquinoline-8-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes involved in zinc homeostasis, as well as the activity of GPCRs. N-Methyl-N-benzylquinoline-8-carboxamide has also been shown to have antioxidant properties, protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-Methyl-N-benzylquinoline-8-carboxamide has several advantages for lab experiments, including its high sensitivity and selectivity towards zinc ions, as well as its ability to bind to GPCRs. However, N-Methyl-N-benzylquinoline-8-carboxamide has limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research involving N-Methyl-N-benzylquinoline-8-carboxamide. One area of research is the development of new fluorescent probes based on N-Methyl-N-benzylquinoline-8-carboxamide for the detection of other metal ions. Another area of research is the development of N-Methyl-N-benzylquinoline-8-carboxamide-based drugs targeting GPCRs for the treatment of various diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-Methyl-N-benzylquinoline-8-carboxamide and its potential toxicity.
In conclusion, N-Methyl-N-benzylquinoline-8-carboxamide is a unique and valuable tool for scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, N-Methyl-N-benzylquinoline-8-carboxamide has the potential to contribute to a wide range of scientific discoveries and advancements.

Synthesis Methods

The synthesis of N-Methyl-N-benzylquinoline-8-carboxamide involves the reaction of N-methylanthranilic acid with benzylamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form N-Methyl-N-benzylquinoline-8-carboxamide. The purity of N-Methyl-N-benzylquinoline-8-carboxamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-Methyl-N-benzylquinoline-8-carboxamide is widely used in scientific research as a fluorescent probe for the detection of metal ions. It has been shown to have high sensitivity and selectivity towards zinc ions, making it a useful tool for studying zinc homeostasis in cells. N-Methyl-N-benzylquinoline-8-carboxamide has also been used as a tool for studying the structure and function of G protein-coupled receptors (GPCRs), which are important targets for drug development.

properties

IUPAC Name

N-benzyl-N-methylquinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-20(13-14-7-3-2-4-8-14)18(21)16-11-5-9-15-10-6-12-19-17(15)16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMPGEOHJBBRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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